(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, a thiazolidinone ring, and a prop-2-en-1-yl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-(prop-2-en-1-yl)-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The nitrofuran moiety can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects. The thiazolidinone ring can interact with cellular proteins, affecting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Methylaervine: A β-carboline alkaloid with antifungal properties.
Ringer’s lactate solution: A mixture used for fluid replacement.
Uniqueness
(5E)-5-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a nitrofuran moiety and a thiazolidinone ring, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C11H8N2O4S2 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O4S2/c1-2-5-12-10(14)8(19-11(12)18)6-7-3-4-9(17-7)13(15)16/h2-4,6H,1,5H2/b8-6+ |
InChI Key |
JSSHKXJJBWGMMJ-SOFGYWHQSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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